molecular formula C20H14ClFN2O6S B13343269 3-({4-[(2-Chloro-4-nitrophenoxy)methyl]benzoyl}amino)benzenesulfonyl fluoride CAS No. 30880-66-1

3-({4-[(2-Chloro-4-nitrophenoxy)methyl]benzoyl}amino)benzenesulfonyl fluoride

Cat. No.: B13343269
CAS No.: 30880-66-1
M. Wt: 464.9 g/mol
InChI Key: PMJWNIRTYRCVOJ-UHFFFAOYSA-N
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Description

3-(4-((2-Chloro-4-nitrophenoxy)methyl)benzamido)benzene-1-sulfonyl fluoride is a complex organic compound characterized by its unique structure, which includes a sulfonyl fluoride group, a benzamido group, and a chloronitrophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((2-Chloro-4-nitrophenoxy)methyl)benzamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-4-nitrophenol with benzyl chloride to form 2-chloro-4-nitrophenyl benzyl ether. This intermediate is then reacted with 4-aminobenzoyl chloride to form the benzamido derivative. Finally, the sulfonyl fluoride group is introduced through the reaction with sulfonyl fluoride reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-((2-Chloro-4-nitrophenoxy)methyl)benzamido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzamido group, forming corresponding oxides.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Hydrogen gas, palladium on carbon

    Oxidizing Agents: Potassium permanganate, chromium trioxide

Major Products

    Substitution Products: Amino or alkoxy derivatives

    Reduction Products: Amino derivatives

    Oxidation Products: Oxides of the benzamido group

Scientific Research Applications

3-(4-((2-Chloro-4-nitrophenoxy)methyl)benzamido)benzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.

    Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group, which can form covalent bonds with serine residues in enzymes.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent or in cancer treatment due to its ability to inhibit specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-((2-Chloro-4-nitrophenoxy)methyl)benzamido)benzene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with serine residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Chloro-4-nitrophenoxy)methyl)benzenesulfonyl fluoride
  • 3-(4-((2-Chloro-4-nitrophenoxy)methyl)benzamido)benzenesulfonyl chloride

Uniqueness

3-(4-((2-Chloro-4-nitrophenoxy)methyl)benzamido)benzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer specific reactivity and biological activity

Properties

CAS No.

30880-66-1

Molecular Formula

C20H14ClFN2O6S

Molecular Weight

464.9 g/mol

IUPAC Name

3-[[4-[(2-chloro-4-nitrophenoxy)methyl]benzoyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C20H14ClFN2O6S/c21-18-11-16(24(26)27)8-9-19(18)30-12-13-4-6-14(7-5-13)20(25)23-15-2-1-3-17(10-15)31(22,28)29/h1-11H,12H2,(H,23,25)

InChI Key

PMJWNIRTYRCVOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)C2=CC=C(C=C2)COC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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